molecular formula C19H19F2N5O3S B6439925 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine CAS No. 2549043-42-5

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine

Katalognummer: B6439925
CAS-Nummer: 2549043-42-5
Molekulargewicht: 435.4 g/mol
InChI-Schlüssel: XZTOZSBHNBZIBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic small molecule featuring a triazolopyridazine core substituted with a cyclopropyl group at position 3, a pyrrolidine sulfonamide moiety at position 1, and a 3,5-difluorobenzenesulfonyl group. The triazolopyridazine scaffold is known for its metabolic stability and π-π stacking interactions in biological systems, while the cyclopropyl group may enhance rigidity and lipophilicity .

Eigenschaften

IUPAC Name

3-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O3S/c20-14-7-15(21)9-16(8-14)30(27,28)25-6-5-12(10-25)11-29-18-4-3-17-22-23-19(13-1-2-13)26(17)24-18/h3-4,7-9,12-13H,1-2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTOZSBHNBZIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step might include the formation of the triazolopyridazine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopropyl group and the difluorobenzenesulfonyl group via nucleophilic substitution reactions. Precise conditions such as temperature, solvents, and catalysts play a crucial role in ensuring high yields and purity.

Industrial Production Methods: On an industrial scale, the production of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine involves optimization of reaction conditions to achieve cost-effectiveness and scalability. Batch reactions and continuous flow chemistry are potential methods for large-scale production, ensuring consistent quality and minimal environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at various points in the molecule, particularly at the pyrrolidine ring and the triazolopyridazine core.

  • Reduction: Reduction reactions are less common due to the stability of the compound, but specific reagents can reduce the sulfonyl group to a sulfide.

  • Substitution: Nucleophilic and electrophilic substitutions can occur, especially at the difluorobenzenesulfonyl and triazolopyridazine positions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reactions: Use of halogenated compounds, organolithium reagents.

Major Products: These reactions often lead to the formation of derivatives that maintain the core structure but possess modified functional groups, potentially altering their reactivity and applications.

Wissenschaftliche Forschungsanwendungen

This compound has been explored for its potential in various scientific research areas:

  • Chemistry: Its unique structure makes it a subject for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: The compound can serve as a probe in biological assays to understand cellular mechanisms.

  • Industry: Its stability and reactivity profile make it a candidate for material science research, particularly in developing new polymers or coatings.

Wirkmechanismus

The compound exerts its effects through its interaction with specific molecular targets. The presence of the triazolopyridazine core allows for high-affinity binding to enzymes or receptors, influencing pathways such as signal transduction or enzyme inhibition. The difluorobenzenesulfonyl group may enhance the compound's lipophilicity, aiding in membrane permeability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analogue (RN: 1040641-64-2)
Molecular Formula C₂₁H₂₀F₂N₆O₃S C₂₀H₂₀F₂N₈O₂S
Molecular Weight 498.49 g/mol 498.50 g/mol
Sulfonyl Group Position 3,5-Difluorophenyl 2,4-Difluorophenyl
Heterocyclic Linker Pyrrolidine (oxymethyl bridge) Piperazine
Predicted logP (ChemAxon) 2.8 2.5
Aqueous Solubility (mg/mL) 0.12 (low) 0.18 (moderate)

Functional Implications

  • However, the 3,5-difluoro substitution in the target compound could provide stronger σ-hole interactions in sulfonamide-protein binding .

Research Findings and Limitations

No direct bioactivity data for the target compound are available in the provided evidence. However, analogous triazolopyridazine derivatives have shown inhibitory activity against kinases and proteases, with IC₅₀ values in the nanomolar range . The lumping strategy (grouping structurally similar compounds) discussed in marine actinomycete research suggests that minor structural changes, such as fluorine positioning, can drastically alter bioactivity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.